N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with potential therapeutic applications.
Reserpine: An indole alkaloid used in the treatment of high blood pressure and mental disorders
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-8-13-7-18(25-17(13)10-20(19)28-2)21(26)23-6-5-12-11-24-16-4-3-14(22)9-15(12)16/h3-4,7-11,24-25H,5-6H2,1-2H3,(H,23,26) |
InChI Key |
FYIOGBIKBAISOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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